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molecular formula C6H3Cl2NO2 B1301064 2,5-Dichloroisonicotinic acid CAS No. 88912-26-9

2,5-Dichloroisonicotinic acid

Cat. No. B1301064
M. Wt: 192 g/mol
InChI Key: GFOVTTQVBDEYPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08551990B2

Procedure details

A mixture of 2,5-dichloropyridine-4-carboxylic acid (2 g) and SOCl2 (10 ml) and 1 drop of DMF were heated under reflux for 2 h, and all SOCl2 and DMF removed under reduced pressure to give the crude acid chloride as the remaining residue. Separately, a suspension of potassium ethyl malonate (5 g) in acetonitrile (100 ml) was cooled to 0° C., magnesium chloride (4 g) and triethylamine (4 ml) were added, the ice bath removed and the reaction stirred at RT for 3 h. A solution of the crude acid chloride in DCM (25 ml) was carefully added to the malonate slurry and the resulting mixture stirred at RT overnight. Aqueous HCl (100 ml, 1M) was added and stiffing continued for 1 h. This mixture was then extracted with diethyl ether (200 ml×3), the organic layer washed with saturated sodium bicarbonate (200 ml×2) and brine (200 ml), dried over anhydrous magnesium sulfate, filtered and concentrated. The title compound was obtained as light yellow oil (1.6 g) which was on-reacted without further purification and without further characterization other than ascertaining that the compound was one spot by tlc with the expected molecular weight (M−1) of 260.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
potassium ethyl malonate
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
4 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([C:8]([OH:10])=O)[C:5]([Cl:11])=[CH:4][N:3]=1.O=S(Cl)Cl.[C:16]([O:22][CH2:23][CH3:24])(=[O:21])[CH2:17]C([O-])=O.[K+].[Cl-].[Mg+2].[Cl-]>CN(C=O)C.C(#N)C.C(N(CC)CC)C>[Cl:1][C:2]1[CH:7]=[C:6]([C:8](=[O:10])[CH2:17][C:16]([O:22][CH2:23][CH3:24])=[O:21])[C:5]([Cl:11])=[CH:4][N:3]=1 |f:2.3,4.5.6|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C(=C1)C(=O)O)Cl
Name
Quantity
10 mL
Type
reactant
Smiles
O=S(Cl)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Two
Name
potassium ethyl malonate
Quantity
5 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC.[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)#N
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
[Cl-].[Mg+2].[Cl-]
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
were heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 h
Duration
2 h
CUSTOM
Type
CUSTOM
Details
all SOCl2 and DMF removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give the crude acid chloride as the remaining residue
CUSTOM
Type
CUSTOM
Details
the ice bath removed
ADDITION
Type
ADDITION
Details
A solution of the crude acid chloride in DCM (25 ml) was carefully added to the malonate slurry
STIRRING
Type
STIRRING
Details
the resulting mixture stirred at RT overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Aqueous HCl (100 ml, 1M) was added
WAIT
Type
WAIT
Details
stiffing continued for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
This mixture was then extracted with diethyl ether (200 ml×3)
WASH
Type
WASH
Details
the organic layer washed with saturated sodium bicarbonate (200 ml×2) and brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=NC=C(C(=C1)C(CC(=O)OCC)=O)Cl
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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